
Gold trinitrate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Gold Nanotubes
Gold trinitrate is used in the synthesis of gold nanotubes (AuNTs). These AuNTs are synthesized using hard template methods such as anodic alumina oxide template (AAO) and track-etched membranes (TeMs), or sacrificial template methods based on galvanic replacement .
Biomedical Applications
Gold nanotubes, synthesized using gold trinitrate, have numerous biomedical applications. They are used in biosensors, protein transportation, photothermal therapy, and imaging .
Catalysis
The unique surface plasmon resonance (SPR), surface-enhanced Raman scattering (SERS), and catalytic properties of gold nanotubes make them ideal for use in catalysis .
Chemical Separations and Analysis
Gold nanotubes have been widely applied in chemical separations and analysis .
Electronics and Sensors
Gold nanoparticles, which can be synthesized using gold trinitrate, are widely used in electronics and sensors due to their unique optical, electronic, and physical properties .
Diagnostics and Therapeutic Agent Delivery
Gold nanoparticles are also used in diagnostics, solar cells, nanoengineering, photodynamic therapy, and therapeutic agent delivery .
Hydrometallurgical Gold Recovery
Gold trinitrate plays a pivotal role in hydrometallurgical gold recovery processes, contributing to more than 90% of global gold production .
Photothermal Therapy and Photoacoustic Imaging
Gold nanotubes have been used in photothermal therapy and photoacoustic imaging due to their unique properties .
Mécanisme D'action
Target of Action
Gold trinitrate, also known as glyceryl trinitrate (GTN), primarily targets the aldehyde dehydrogenase (ALDH) enzyme . ALDH plays a crucial role in the metabolism of aldehydes and is involved in the biotransformation of GTN . Another target of GTN is the JAK2/STAT3 signaling pathway , which plays a pivotal role in cancer cell migration, invasion, metastasis, and drug resistance .
Mode of Action
GTN interacts with its targets through a process known as biotransformation . It is converted by mitochondrial aldehyde dehydrogenase in smooth muscle cells to nitric oxide (NO), a potent vasodilator . This interaction results in the release of NO, leading to vasodilation . In the context of cancer, GTN inhibits the activation of JAK2, the upstream activator of STAT3, and mediates the S-nitrosylation of JAK2 .
Biochemical Pathways
The primary biochemical pathway involved in the action of GTN is the nitric oxide (NO) pathway . GTN is a prodrug that must be denitrated, with the nitrite anion or a related species further reduced to produce the active metabolite nitric oxide (NO) . This NO then causes vasodilation in both arteries and veins .
Pharmacokinetics
The pharmacokinetics of GTN are characterized by prominent intra- and inter-individual variability . It is metabolized in the liver to 1,2-glyceryl dinitrate (1,2-GDN), a significant vasodilator, and excreted by the kidney . The onset of action is within 1-3 minutes when administered sublingually, with a duration of action of 15-30 minutes . Tachyphlaxis, or rapid decrease in response to the drug, can occur with continuous use due to a decrease in tissue sulfhydryl groups .
Result of Action
The molecular and cellular effects of GTN’s action primarily involve vasodilation, which ultimately relieves conditions like angina pectoris . In the context of cancer, GTN has been shown to inhibit the migration and invasion of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of GTN. For instance, the transition to lower carbon power sources in the gold mining sector could potentially reduce greenhouse gas emissions, affecting the environmental impact of gold trinitrate . Furthermore, local and national policies governing the use of certain power sources can also influence the action of GTN .
Propriétés
IUPAC Name |
gold(3+);trinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.3NO3/c;3*2-1(3)4/q+3;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUZTTDXWACDHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Au+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuN3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158841 | |
| Record name | Gold trinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13464-77-2 | |
| Record name | Gold trinitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gold trinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gold trinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)
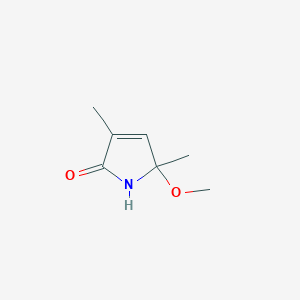
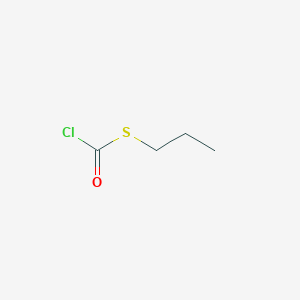

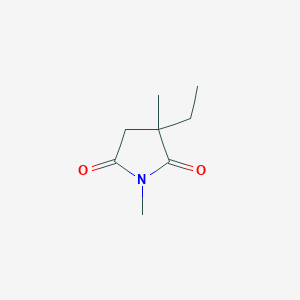
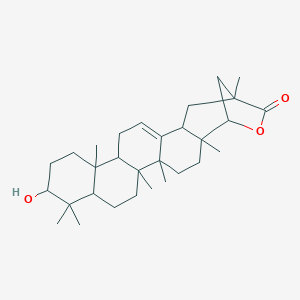

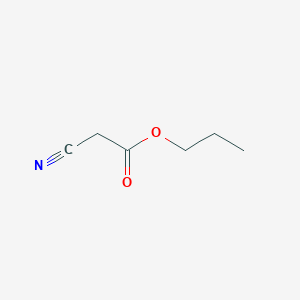
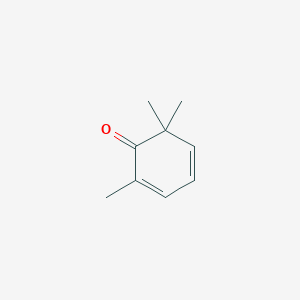


![Spiro[acridine-9(10H),1'-cyclohexane]](/img/structure/B77315.png)